molecular formula C31H25F3N2O4 B608314 SLx-4090 CAS No. 913541-47-6

SLx-4090

Numéro de catalogue B608314
Numéro CAS: 913541-47-6
Poids moléculaire: 546.5 g/mol
Clé InChI: AZUIUVJESCFSLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an isoquinoline ring, which is a type of heterocyclic aromatic organic compound. It also has a carboxylic acid group, an amine group, and a phenyl ester group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoquinoline ring might be formed through a condensation reaction or a cyclization reaction. The carboxylic acid group could be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a large number of atoms. The isoquinoline ring system is aromatic, which means it is particularly stable and may influence the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the carboxylic acid group could participate in acid-base reactions, while the amine group could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would depend on the size and shape of the molecule .

Applications De Recherche Scientifique

Traitement de la dyslipidémie

SLx-4090 a été utilisé dans des essais cliniques pour le traitement de la dyslipidémie, une affection caractérisée par des taux anormaux de lipides dans le sang {svg_1}. Le composé agit comme un inhibiteur oral, non systémique, de la protéine de transfert des triglycérides microsomiques (MTP), bloquant la formation de particules connues sous le nom de chylomicrons dans les entérocytes. Cela réduit l'absorption des triglycérides et du cholestérol dans la circulation lymphatique et systémique {svg_2}.

Gestion de l'obésité

En plus de son potentiel dans la dyslipidémie, this compound est également prometteur dans la gestion de l'obésité. La capacité du composé à restreindre l'absorption calorique en réduisant l'absorption des triglycérides pourrait potentiellement conduire à une perte de poids {svg_3}.

Traitement du diabète de type 2

This compound est également étudié pour une utilisation potentielle dans le traitement du diabète de type 2 {svg_4}. En inhibant la protéine de transfert des triglycérides microsomiques (MTP) dans le tractus gastro-intestinal, elle empêche la formation de chylomicrons, qui transportent les triglycérides (TG) et le cholestérol dans la circulation systémique {svg_5}.

Applications d'infusion

Le terme « KD-026 » est associé aux pompes à seringues KD Scientific, qui sont idéales pour délivrer des quantités précises et précises de fluides pour une multitude d'applications de pompes à seringues. Celles-ci comprennent l'infusion de calibrant dans un spectromètre de masse ou une chambre de réaction, les infusions de médicaments à long terme chez les animaux et les applications d'infusion générales {svg_6} {svg_7}.

Infusions de médicaments

Les pompes à seringues KD Scientific sont une solution supérieure lorsqu'il est nécessaire d'injecter des médicaments ou des composés nutritionnels avec une grande précision et une grande précision du débit et du volume délivré au sujet {svg_8}.

Microdialyse

La microdialyse est une technique d'échantillonnage mini-invasive qui est utilisée pour la mesure continue des concentrations d'analytes libres et liés dans le fluide extracellulaire de pratiquement tous les tissus. Les pompes à seringues KD Scientific fournissent un débit précis et régulier jusqu'au pl/min, ce qui est essentiel pour la microdialyse {svg_9}.

Études cellulaires

Les études cellulaires impliquent généralement la micro-injection de très petits volumes dans des conditions contrôlées. La délivrance précise des micro-injections dans la cellule peut être un défi difficile. Cependant, l'exigence de délivrance de microlitres, de nanolitres ou de picolitres de médicaments, de protéines ou de toxines dans la cellule peut être facilement satisfaite en utilisant une pompe à seringue de précision KD Scientific {svg_10}.

Expériences d'essai de perfusion cellulaire

Les expériences d'essai de perfusion cellulaire nécessitent également l'utilisation d'une pompe à seringue de précision. Une telle expérience est le test de cisaillement. Les pompes à seringues KD Scientific ont également la possibilité d'ajouter un contacteur au pied pour démarrer/arrêter le débit d'infusion à la demande, vous donnant un contrôle supplémentaire sur votre expérience {svg_11}.

Mécanisme D'action

Target of Action

SLx-4090, also known as KD-026 or F84YQX13FV, primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP is a protein that plays a crucial role in the production of chylomicrons, which are used to transport triglycerides and cholesterol into the systemic circulation .

Mode of Action

This compound acts as an inhibitor of MTP . It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons . This inhibition disrupts the transport of triglycerides and cholesterol into the systemic circulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid transport pathway . By inhibiting MTP, this compound prevents the formation of chylomicrons, thereby disrupting the normal transport of lipids from the gastrointestinal tract into the systemic circulation .

Result of Action

The inhibition of MTP by this compound results in a reduction of postprandial lipids . Chronic treatment with this compound in mice maintained on a high-fat diet decreased low-density lipoprotein-cholesterol (LDL-C) and triglycerides (TG) and resulted in weight loss without the elevation of liver enzymes or an increase in hepatic fat .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract, as it acts selectively in the enterocytes lining this tract . The compound’s efficacy and stability could potentially be influenced by factors such as diet and gut microbiota, although specific studies would be needed to confirm this.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on its specific biological activity .

Orientations Futures

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. It could also involve studying its physical and chemical properties in more detail, or developing more efficient methods for its synthesis .

Analyse Biochimique

Biochemical Properties

SLx-4090 acts by inhibiting the Microsomal Triglyceride Transfer Protein (MTP), which is highly expressed in the enterocytes lining the gastrointestinal tract . This inhibition prevents the formation of chylomicrons, which are used to transport triglyceride (TG) and cholesterol into the systemic circulation .

Cellular Effects

This compound has a selective action in the enterocytes lining the gastrointestinal tract . It inhibits the secretion of apolipoprotein B in Caco-2 cells, but not apolipoprotein A1 . This selective inhibition results in a significant reduction in postprandial lipids .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Microsomal Triglyceride Transfer Protein (MTP) . By preventing the formation of chylomicrons, this compound reduces the transport of triglycerides and cholesterol into the systemic circulation .

Temporal Effects in Laboratory Settings

In animal studies, this compound has shown significant reductions in both postprandial and fasting triglyceride levels . Chronic treatment with this compound in mice maintained on a high-fat diet resulted in decreased LDL-C and TG levels, and weight loss, without the elevation of liver enzymes or an increase in hepatic fat .

Dosage Effects in Animal Models

Administered orally to rats, this compound reduced postprandial lipids by >50% with an ED(50) value approximately 7 mg/kg . The compound did not result in toxicity when administered to rats for 90 days at a dose of 1000 mg/kg per day .

Metabolic Pathways

Its primary mechanism of action involves the inhibition of Microsomal Triglyceride Transfer Protein (MTP), which plays a crucial role in the metabolism of lipids .

Transport and Distribution

This compound acts selectively in the enterocytes lining the gastrointestinal tract . It is not detected in the systemic or portal vein serum of animals after single or multiple oral doses , indicating that it does not get absorbed into the systemic circulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the enterocytes of the gastrointestinal tract

Propriétés

IUPAC Name

phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25F3N2O4/c1-39-27-9-5-8-26(28(27)20-10-13-23(14-11-20)31(32,33)34)29(37)35-24-15-12-22-19-36(17-16-21(22)18-24)30(38)40-25-6-3-2-4-7-25/h2-15,18H,16-17,19H2,1H3,(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUIUVJESCFSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SLx-4090 inhibits Microsomal Triglyceride Transfer Protein (MTP). It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons which are used to transport triglyceride (TG) and cholesterol into the systemic circulation.
Record name SLx-4090
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

913541-47-6
Record name SLX-4090
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SLx-4090
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SLX-4090
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84YQX13FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester
Reactant of Route 2
Reactant of Route 2
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester
Reactant of Route 3
Reactant of Route 3
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester
Reactant of Route 4
Reactant of Route 4
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester
Reactant of Route 5
Reactant of Route 5
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester
Reactant of Route 6
Reactant of Route 6
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester

Q & A

Q1: How does SLx-4090 interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP) localized to enterocytes in the small intestine [, ]. MTP is crucial for the assembly and secretion of chylomicrons, particles responsible for transporting dietary triglycerides and cholesterol into systemic circulation []. By inhibiting enterocytic MTP, this compound effectively reduces the absorption of dietary fat and cholesterol, leading to a decrease in postprandial lipids and ultimately lowering plasma triglyceride and cholesterol levels [, ].

Q2: What is the structure of this compound and what is known about its pharmacokinetic properties?

A: this compound, chemically named 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester, was designed to selectively target enterocytic MTP []. Studies in rats have shown that this compound exhibits low systemic exposure after oral administration, suggesting minimal absorption into the bloodstream []. This intestinal-specific activity is desirable to minimize potential side effects associated with systemic MTP inhibition.

Q3: What is the evidence for this compound's efficacy in preclinical models?

A: In preclinical studies, this compound has shown promising results. In rats, oral administration of this compound significantly reduced postprandial lipid levels []. Additionally, chronic treatment with this compound in mice fed a high-fat diet resulted in decreased LDL-C and triglyceride levels, accompanied by weight loss, without causing liver enzyme elevation or hepatic fat accumulation []. This suggests that this compound could be a potential therapeutic agent for treating dyslipidemia and related metabolic disorders without the hepatotoxicity concerns associated with first-generation MTP inhibitors [, ].

Q4: What is the current status of this compound's clinical development?

A: While preclinical data for this compound appears promising, information about its current clinical development stage is limited based on the provided abstracts [, ]. Further research and clinical trials are needed to assess the safety and efficacy of this compound in humans and to determine its potential as a treatment for dyslipidemia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.